

# Oroxin B CAS number and molecular structure

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## Compound of Interest

Compound Name: Oroxin B  
Cat. No.: B8056318

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## Abstract

**Oroxin B** (CAS 114482-86-9) is a bioactive flavonoid glycoside isolated primarily from the seeds of *Oroxylum indicum*.<sup>[1][2][3][4]</sup> Unlike its aglycone precursor baicalein, **Oroxin B** possesses a unique gentiobioside sugar moiety that dictates its solubility and specific interaction with cellular targets. This guide provides a comprehensive technical analysis of **Oroxin B**, detailing its molecular structure, validated isolation protocols, and its dual-mechanism of action as a tumor-suppressive ER stress inducer and a PTEN-mediated PI3K/Akt inhibitor.<sup>[1]</sup>

## Part 1: Chemical Identity & Structural Analysis

### 1.1 Core Identification Data

- Chemical Name: **Oroxin B**<sup>[2][3][5][6][7][8][9][10][11][12][13]</sup>
- CAS Registry Number: 114482-86-9<sup>[1][2][5][7]</sup>
- IUPAC Name: 5,6-dihydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one<sup>[1]</sup>

- Synonyms: Baicalein-7-O-gentiobioside; Baicalin-7-O-diglucoside[1][7]
- Molecular Formula: C<sub>27</sub>H<sub>30</sub>O<sub>15</sub>[1][2][10]
- Molecular Weight: 594.52 g/mol [2][5][6][7][12]

1.2 Structural Significance **Oroxin B** is the 7-O-gentiobioside of baicalein.[1][12] The gentiobioside moiety consists of two glucose units linked by a

(1 → 6) glycosidic bond. This disaccharide tail is critical for:

- Solubility: Enhanced hydrophilicity compared to baicalein, though it remains sparingly soluble in pure water.
- Target Binding: Molecular docking studies reveal the sugar moiety interacts with the "stem" region of Staphylococcal

-hemolysin and the binding pockets of kinases, distinct from the planar interaction of the flavone backbone.

Table 1: Physicochemical Properties

Property	Specification
Appearance	Yellow crystalline powder
Purity (HPLC)	98%
Solubility	DMSO (10 mg/mL), Methanol (Moderate), Water (Low)
Storage	-20°C (Powder, 3 years); -80°C (In solvent, 1 year)
UV Max	~270 nm, 320 nm

## Part 2: Pharmacological Mechanisms & Signaling Pathways[14]

**Oroxin B** exhibits a pleiotropic mechanism of action, functioning primarily as a "molecular switch" that reactivates suppressed tumor-suppressor genes.

2.1 The PTEN/PI3K/Akt Axis (Hepatocellular Carcinoma) In liver cancer models (e.g., SMMC-7721, HepG2), **Oroxin B** functions as an epigenetic modulator. It downregulates microRNA-221 (miR-221), which is a direct negative regulator of PTEN.[1]

- Mechanism:

miR-221

PTEN

Dephosphorylation of PIP3

p-Akt

COX-2/VEGF

Apoptosis.[1]

2.2 Tumor-Suppressive ER Stress (Lymphoma) In B-cell lymphoma, **Oroxin B** selectively induces "tumor-suppressive" ER stress while inhibiting "tumor-adaptive" ER stress.[1][7][11]

- Key Action: It upregulates DDIT3 (CHOP) via the p38 MAPK pathway while simultaneously downregulating GRP78 (a survival chaperone) via ATF6.[1] This imbalance forces the cell into apoptosis rather than survival-mediated autophagy.[1]

2.3 Osteoarthritis & Autophagy In chondrocytes, **Oroxin B** inhibits the PI3K/AKT/mTOR pathway, which subsequently restores impaired autophagy and reduces inflammation (IL-1

, TNF-

).

Visualization 1: **Oroxin B** Multi-Target Signaling Cascade

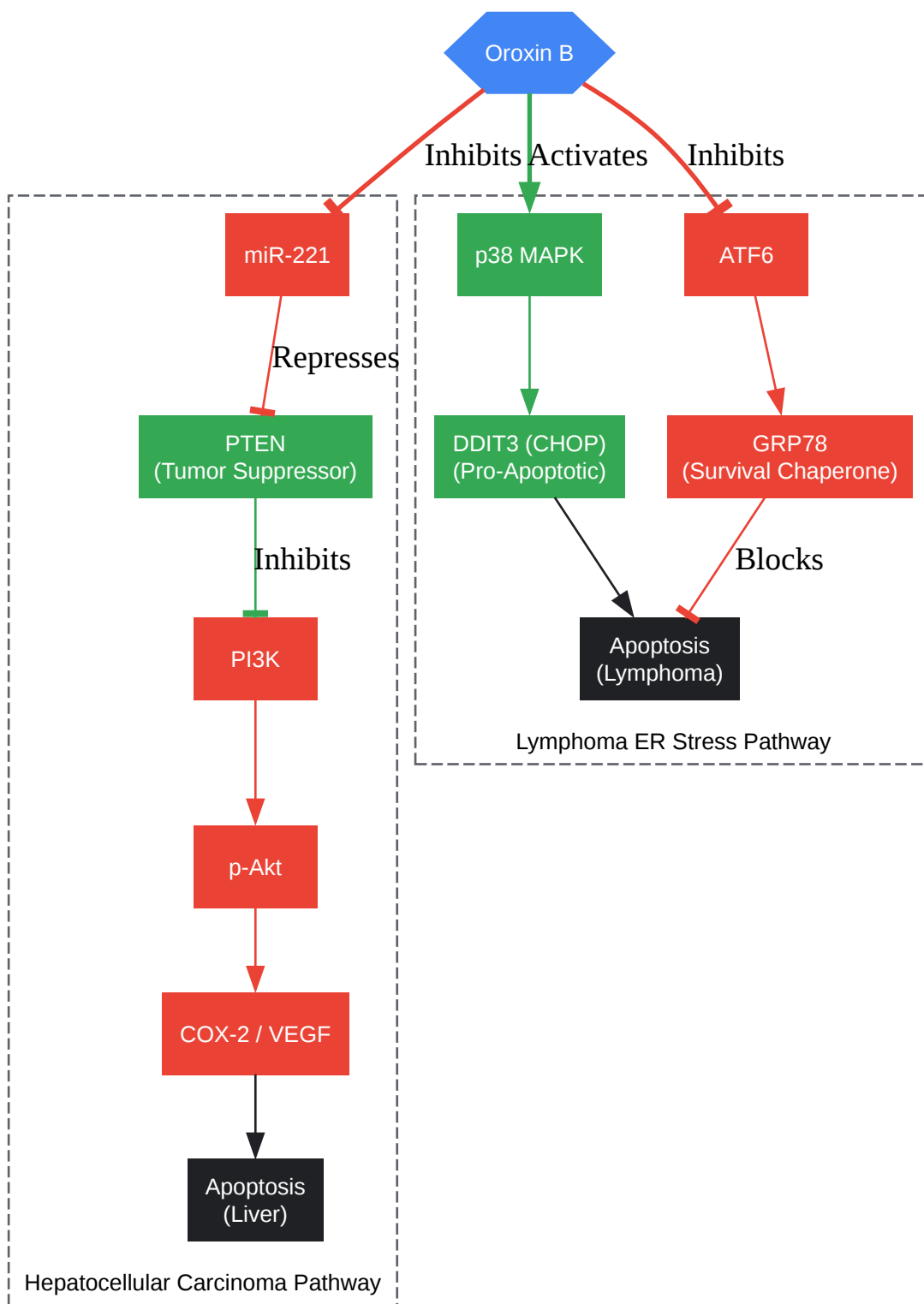


Figure 1: Oroxin B Multi-Target Signaling Cascade (Liver Cancer & Lymphoma)

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## Part 3: Isolation & Analytical Protocols

High-purity **Oroxin B** is essential for reproducible biological data.<sup>[1]</sup> The following protocol utilizes High-Speed Counter-Current Chromatography (HSCCC), which is superior to conventional silica gel chromatography for glycosides due to the elimination of irreversible adsorption.

### 3.1 Extraction & HSCCC Isolation Workflow

Reagents:

- Raw Material: Oroxyllum indicum seeds.<sup>[1][3][5][10][14]</sup>
- Solvents: Ethanol (95%), Ethyl Acetate (EtOAc), n-Butanol, Ionic Liquid ([C4mim][PF6]).<sup>[1]</sup>

Step-by-Step Protocol:

- Crude Extraction: Macerate 500g of dried seed powder in 95% Ethanol (1:10 w/v) for 24 hours. Repeat 3x. Evaporate solvent to obtain crude extract.
- Partitioning: Suspend crude extract in water and partition sequentially with Petroleum Ether (discard) and EtOAc (discard). Extract the aqueous layer with n-Butanol.<sup>[1]</sup> Evaporate n-Butanol to yield the flavonoid-rich fraction.<sup>[1]</sup>
- HSCCC Separation:
  - System: Two-phase solvent system: EtOAc : Water : [C4mim][PF6] (5 : 5 : 0.2 v/v/v).<sup>[1]</sup>
  - Procedure: Fill column with upper phase (stationary). Pump lower phase (mobile) at 2.0 mL/min while rotating at 800 rpm.<sup>[1]</sup>
  - Detection: Monitor UV at 254 nm. **Oroxin B** typically elutes after Oroxin A due to higher polarity.

3.2 HPLC Quality Control Method Before biological use, verify purity using this validated method.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5

m, 4.6 x 250 mm).[1]

- Mobile Phase:
  - A: 0.1% Formic Acid in Water[8]
  - B: Acetonitrile[8]
- Gradient: 10% B (0-5 min)  
30% B (20 min)  
60% B (30 min).
- Flow Rate: 1.0 mL/min.
- Detection: 270 nm.[1]
- Retention Time: ~14.5 min (varies by column).

#### Visualization 2: Extraction & Purification Workflow

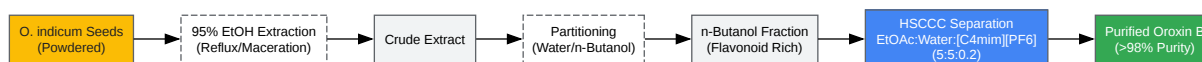


Figure 2: HSCCC Isolation Workflow for Oroxin B

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# [1]

## Part 4: Biological Assay Protocols

### 4.1 In Vitro Cell Viability (CCK-8 Assay)

- Cell Lines: SMMC-7721 (Liver), Raji (Lymphoma).[1]
- Preparation: Dissolve **Oroxin B** in DMSO to 25 mg/mL stock. Dilute in culture medium (Final DMSO < 0.1%).[1]

- Protocol:
  - Seed cells at  
cells/well in 96-well plates. Incubate 24h.
  - Treat with **Oroxin B** gradient (0, 10, 20, 40, 80  
M) for 48h.
  - Add 10  
L CCK-8 reagent per well.[1] Incubate 2h at 37°C.
  - Measure absorbance at 450 nm.[1]
  - Validation: IC50 should be approximately 20-40  
M depending on cell line.[1]

4.2 In Vivo Formulation (Xenograft Models) **Oroxin B** has poor water solubility.[1] For intraperitoneal (i.p.) or intragastric (i.g.) administration, use the following formulation to prevent precipitation:

- Vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[1][3]
- Preparation:
  - Dissolve **Oroxin B** in DMSO.
  - Add PEG300 and vortex.
  - Add Tween-80 and vortex.[1]
  - Slowly add warm Saline while vortexing.
- Dosage: Effective therapeutic window is typically 30–50 mg/kg/day.[1]

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